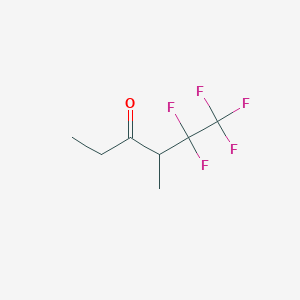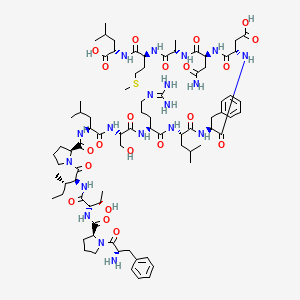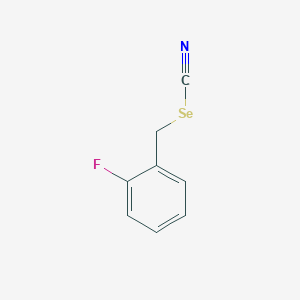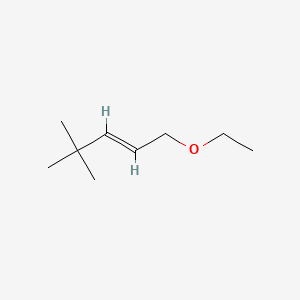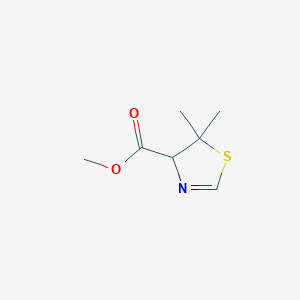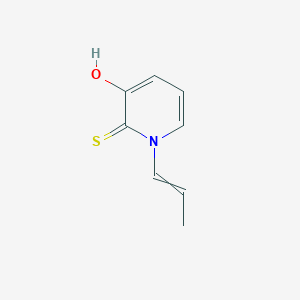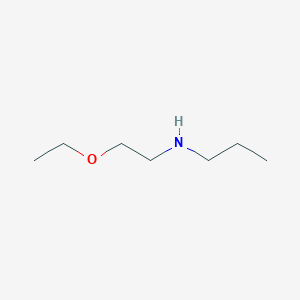
1-Propanamine, N-(2-ethoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, N-(2-ethoxyethyl)- is an organic compound belonging to the class of amines It is characterized by the presence of a propanamine group attached to a 2-ethoxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanamine, N-(2-ethoxyethyl)- can be synthesized through several methods. One common approach involves the reaction of 1-propanamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-Propanamine, N-(2-ethoxyethyl)- may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanamine, N-(2-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Applications De Recherche Scientifique
1-Propanamine, N-(2-ethoxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of amine-related biochemical pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-Propanamine, N-(2-ethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact mechanism depends on the context of its use, whether in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
1-Propanamine: A simpler amine with a similar structure but without the ethoxyethyl group.
N-Ethylpropanamine: Another related compound with an ethyl group instead of the ethoxyethyl group.
2-Ethoxyethylamine: Contains the ethoxyethyl group but differs in the position of the amine group.
Uniqueness: 1-Propanamine, N-(2-ethoxyethyl)- is unique due to the presence of both the propanamine and 2-ethoxyethyl groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring both amine functionality and ethoxyethyl characteristics.
Propriétés
Numéro CAS |
58203-03-5 |
|---|---|
Formule moléculaire |
C7H17NO |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
N-(2-ethoxyethyl)propan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-5-8-6-7-9-4-2/h8H,3-7H2,1-2H3 |
Clé InChI |
IKQYXWYZNWOCCV-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
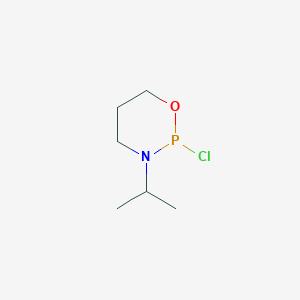
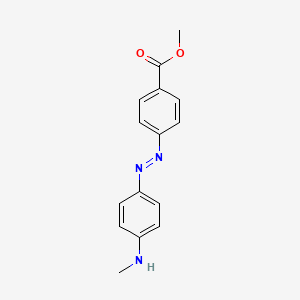
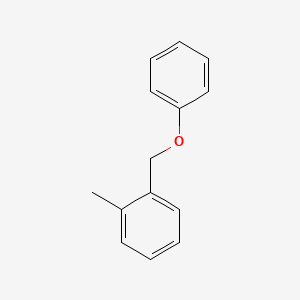
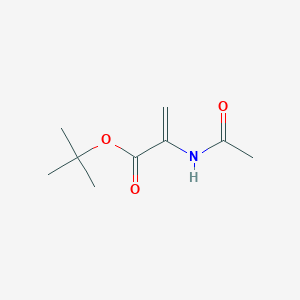
![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
